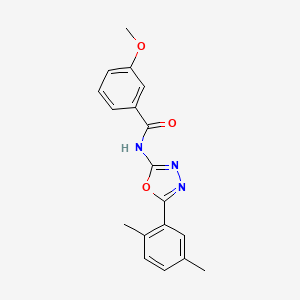
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Synthesis and Analysis
- Chemical Reactions and Structural Analysis : A study by Szczepankiewicz, Suwiński, and Karczmarzyk (2004) explored the reaction of N-phenylbenzamidine with O-acetylbenzeneoximoyl chloride, resulting in unexpected products like 5-methoxy-3,4,5-triphenyl-4,5-dihydro-1,2,4-oxadiazole. X-ray analysis confirmed the structure of these compounds, highlighting the complex chemical interactions involved in such reactions (Szczepankiewicz, Suwiński, & Karczmarzyk, 2004).
Anticancer and Antimicrobial Activities
- Anticancer Properties : Research by Ahsan et al. (2014) delved into the synthesis and anticancer activities of novel oxadiazole analogues. These compounds were tested against various cancer cell lines, including leukemia and breast cancer, demonstrating significant anticancer potential (Ahsan et al., 2014).
- Antimicrobial Screening : Desai, Rajpara, and Joshi (2013) synthesized and screened a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides for antimicrobial activity. These compounds showed promising results against various bacterial and fungal infections, suggesting their potential therapeutic use in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).
Enzymatic Activity and Molecular Interactions
- Effect on Enzyme Activities : A study by Tomi, Al-qaisi, and Al-Qaisi (2010) focused on the synthesis of bis-1,3,4-oxadiazole containing glycine moiety and its effects on various transferase enzymes. The study found that this compound could activate or inhibit different enzyme activities, demonstrating its potential in biochemical research (Tomi, Al-qaisi, & Al-Qaisi, 2010).
- Molecular Structure and Intermolecular Interactions : Karabulut et al. (2014) investigated the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide using X-ray diffraction and DFT calculations. Their study provides insights into the impact of intermolecular interactions on molecular geometry, crucial for understanding chemical and biological processes (Karabulut et al., 2014).
Luminescence Sensing and Radiolabeling
- Luminescence Sensing : Shi, Zhong, Guo, and Li (2015) synthesized lanthanide(III)-organic frameworks using dimethylphenyl imidazole dicarboxylate, demonstrating their sensitivity to benzaldehyde derivatives. These complexes show potential as fluorescence sensors for specific chemicals (Shi, Zhong, Guo, & Li, 2015).
- Radiolabeling for Receptor Imaging : Hamill et al. (1996) developed radiolabelled, nonpeptide angiotensin II antagonists like [11C]L-159,884, useful for imaging angiotensin II, AT1 receptors. This research contributes to the development of diagnostic tools in medical imaging (Hamill et al., 1996).
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-7-8-12(2)15(9-11)17-20-21-18(24-17)19-16(22)13-5-4-6-14(10-13)23-3/h4-10H,1-3H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDOBVMNESJSHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-Fluorophenyl)oxan-4-yl]methanamine;hydrochloride](/img/structure/B2916165.png)
![N-(furan-2-ylmethyl)-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2916167.png)
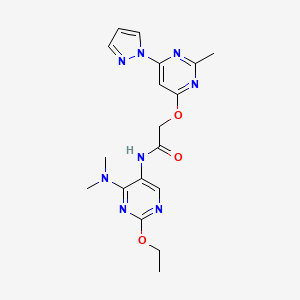
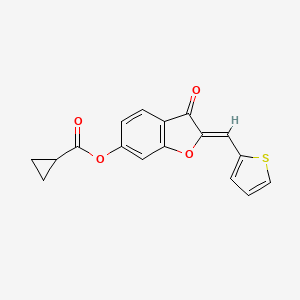
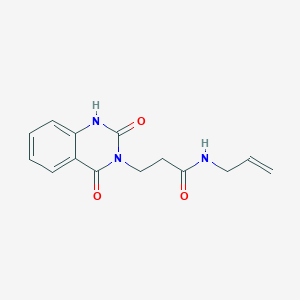
![N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2916175.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2916177.png)

![N-(2-chlorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2916180.png)
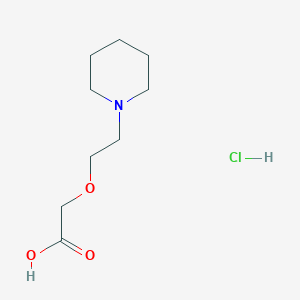

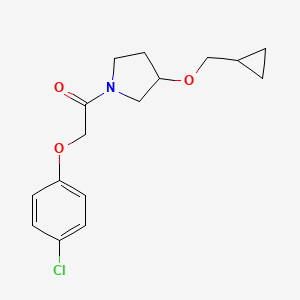
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanamine](/img/structure/B2916188.png)